molecular formula C22H27N3O6S B2931370 N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 869071-50-1

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2931370
M. Wt: 461.53
InChI Key: XDMUZQQMWDHJPG-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amide, ester, alkane) is also identified based on its functional groups .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions are designed based on the reactivity of the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of an organic compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The reactivity of an organic compound is largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) of the compound are determined through various experimental techniques .

Scientific Research Applications

Synthesis and Reactivity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, due to its structural complexity, is likely to be involved in various synthetic and reactivity studies. For instance, compounds with similar structural features have been synthesized and investigated for their reactivities towards different nucleophiles, leading to a range of derivatives with potential biological activities. Such studies often involve detailed spectroscopic analysis to determine the chemical structures of the synthesized derivatives (Mohamed, 2007).

Antimicrobial Activities

Compounds containing sulfonyl and oxazinan groups, akin to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, have been evaluated for their antimicrobial activities. Studies involving similar compounds have shown significant antibacterial activities against various pathogens such as E. coli and Staphylococcus aureus, indicating the potential of these compounds in antimicrobial research (Mohamed, 2007).

Photodynamic Therapy Applications

Related compounds, particularly those with sulfonyl groups, have been synthesized and characterized for their photophysical and photochemical properties, with a focus on their application in photodynamic therapy for cancer treatment. These studies emphasize the importance of such compounds in developing new photosensitizers with high singlet oxygen quantum yields, which are crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photooxidation Studies

The photo-oxidation behavior of compounds with benzyl methyl sulfide groups, similar to the structural elements in N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, has been explored. These studies provide insights into the oxidative pathways and the stability of radical cations, contributing to a deeper understanding of the photochemical properties of such compounds (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).

Antitumor Studies

Research into sulfonamide derivatives, including those with structural similarities to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, has identified potent antitumor agents. These compounds have been evaluated in cell-based screens and shown to inhibit cell cycle progression, with some advancing to clinical trials. This highlights the potential of such compounds in the development of new anticancer therapies (Owa et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicology studies. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future research directions could involve finding new synthetic routes to the compound, studying its reactivity under different conditions, or exploring its potential applications .

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-4-6-17(7-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-31-20)32(28,29)19-10-8-18(30-2)9-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMUZQQMWDHJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

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